molecular formula C19H21NO4S2 B2484309 (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone CAS No. 2034308-12-6

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone

Cat. No.: B2484309
CAS No.: 2034308-12-6
M. Wt: 391.5
InChI Key: VOIGNAIGLINKPN-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone is a useful research compound. Its molecular formula is C19H21NO4S2 and its molecular weight is 391.5. The purity is usually 95%.
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Scientific Research Applications

Electrochemical and Electrochromic Properties

Research into electrochromic materials, including those containing carbazole and phenyl-methanone units, shows the development of compounds with significant electrochemical stability and fast switching times, indicating potential applications in smart windows, displays, and other electrochromic devices (Hu et al., 2013).

Semisynthesis of Natural Compounds

Studies have demonstrated the rapid semisynthesis of natural methoxylated propiophenones, highlighting the efficiency of using microwave and ultrasound assistance in organic synthesis (Joshi et al., 2005). This methodological advancement could be relevant for the synthesis or modification of complex organic compounds, including those related to the queried compound.

Synthesis and Spectral Characterization

The synthesis and detailed spectral characterization of novel thiazol and thiophene-containing compounds have been explored. These studies include density functional theory (DFT) calculations and docking studies to predict structural stability and potential biological activity (Shahana & Yardily, 2020). Such research underscores the importance of theoretical and computational methods in designing compounds with specific properties.

Crystal Structure Analysis

The crystal structure of compounds with thiophene units has been reported, providing valuable information on molecular geometry and potential intermolecular interactions. These insights are crucial for understanding the reactivity and stability of heterocyclic compounds (Nagaraju et al., 2018).

Antioxidant Properties

Investigations into iridoid glucosides from natural sources have identified compounds with free radical scavenging properties, indicating potential applications in pharmaceuticals and nutraceuticals for health benefits (Cuendet et al., 1997).

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-1-yl-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c21-19(18-15-5-2-1-4-14(15)8-11-24-18)20-9-7-17(16-6-3-12-25-16)26(22,23)13-10-20/h1-6,12,17-18H,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIGNAIGLINKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3C4=CC=CC=C4CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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